N~2~-Benzyl-L-asparagine
Description
N²-Benzoyl-L-asparagine (CAS 29880-25-9) is a modified amino acid derivative where a benzoyl group (C₆H₅CO-) is attached to the α-amino group of L-asparagine. Its molecular formula is C₁₁H₁₂N₂O₄, with an average molecular mass of 236.227 g/mol and a monoisotopic mass of 236.079707 g/mol . The compound features one defined stereocenter, retaining the L-configuration of the parent asparagine. It is commonly used in peptide synthesis and biochemical research as a protected amino acid intermediate, particularly where selective modification of the α-amino group is required .
Properties
CAS No. |
46741-77-9 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-4-amino-2-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
IYPFHQCBXITDFG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~-Benzyl-L-asparagine can be synthesized through the reaction of L-asparagine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure high yield and purity . Another method involves the use of benzyl chloroformate as a protecting group for the amino group of L-asparagine, followed by deprotection under acidic conditions .
Industrial Production Methods
Industrial production of N2-Benzyl-L-asparagine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-Benzyl-L-asparagine undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N2-benzyl-L-aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-Benzyl-L-asparagine has several scientific research applications:
Mechanism of Action
N~2~-Benzyl-L-asparagine exerts its effects through several mechanisms:
Comparison with Similar Compounds
N-Benzoyl-L-Amino Acids
N-Benzoyl derivatives of amino acids share a common benzoylation motif but differ in their side-chain functionalities. Key examples include:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-Benzoyl-L-asparagine | 29880-25-9 | C₁₁H₁₂N₂O₄ | 236.2 | Amide, carboxamide, carboxylic acid |
| N-Benzoyl-L-alanine | 2198-64-3 | C₁₀H₁₁NO₃ | 193.2 | Amide, carboxylic acid |
| N-Benzoyl-L-arginine | 154-92-7 | C₁₃H₁₈N₄O₃ | 278.3 | Amide, guanidine, carboxylic acid |
| N-Benzoyl-L-aspartic acid | 4631-12-3 | C₁₁H₁₁NO₅ | 237.2 | Amide, two carboxylic acids |
Key Observations :
- Solubility: N-Benzoyl-L-asparagine’s carboxamide side chain confers moderate polarity, making it less hydrophobic than N-Benzoyl-L-alanine but more soluble than N-Benzoyl-L-phenylalaninol ().
- Applications : N-Benzoyl-L-aspartic acid is often used in asymmetric synthesis due to its dual carboxylic acid groups, while N-Benzoyl-L-asparagine is favored in peptide modifications requiring carboxamide stability .
Nα-Cbz-L-Asparagine
Nα-Carbobenzyloxy (Cbz)-L-asparagine (CAS 2304-96-3) is another protected derivative, where the α-amino group is shielded by a Cbz group (benzyloxycarbonyl).
| Property | N²-Benzoyl-L-Asparagine | Nα-Cbz-L-Asparagine |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 236.2 g/mol | 266.24 g/mol |
| Protecting Group Stability | Stable under acidic conditions | Labile to hydrogenolysis |
| Common Use | Intermediate in solid-phase peptide synthesis | Temporary protection in solution-phase synthesis |
Research Findings :
- The Cbz group is selectively removed via hydrogenolysis, whereas the benzoyl group requires stronger acidic or basic conditions, making N²-Benzoyl-L-asparagine more stable in multi-step syntheses .
N-Benzoyl-L-Asparaginol
| Property | N²-Benzoyl-L-Asparagine | N-Benzoyl-L-Asparaginol |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 236.2 g/mol | 222.2 g/mol |
| Functional Groups | Carboxylic acid, amide | Alcohol, amide |
| Applications | Peptide synthesis | Chiral building blocks |
Structural Impact :
- The alcohol group in asparaginol reduces polarity, enhancing lipid membrane permeability in drug design applications .
N²-Benzyl-N,N-Diethyl-DL-Asparagine
This derivative (CAS 25800-54-8) features a benzyl group on the α-amino group and diethyl substituents on the carboxamide nitrogen.
| Property | N²-Benzoyl-L-Asparagine | N²-Benzyl-N,N-Diethyl-DL-Asparagine |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 236.2 g/mol | 278.3 g/mol |
| Stereochemistry | L-configuration | Racemic (DL) mixture |
| Applications | Biochemical research | Surfactant or ionic liquid precursor |
Functional Differences :
- The diethyl groups increase hydrophobicity, making this compound unsuitable for aqueous-phase reactions but useful in non-polar solvents .
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